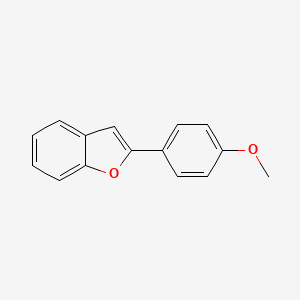
2-(4-Methoxyphenyl)benzofuran
Cat. No. B3040352
Key on ui cas rn:
19234-04-9
M. Wt: 224.25 g/mol
InChI Key: UKHHJBHJLJNZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07473786B1
Procedure details


The general procedure was used to convert 4-ethynyl-anisole and 2-iodophenol to the title product. Purification by flash chromatography (20% ethyl acetate in hexanes as the eluent) gave the analytically pure product as a white solid (277 mg, 62% yield). 1H NMR (300 MHz, CDCl3) δ 7.77 (d, J=8.48, 2H), 7.54-7.47 (m, 2H), 7.34-7.20 (m, 2H), 6.95 (d, 2H), 6.85 (s, 1H), 3.82 (s, 3H). 13C NMR (75 MHz, CDCl3) δ 159.95, 156.03, 154.68, 129.49, 126.39, 123.72, 123.31, 122.81, 120.55, 114.22, 110.97, 99.65, 55.31 Anal. Calcd. for C15H12O2: C, 80.34; H, 5.39. Found C, 80.34; H, 5.40. m.p.: 149-150° C. (lit., 3146-147° C.).


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=1)#[CH:2].I[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[OH:18]>>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]2[O:18][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[CH:2]=2)=[CH:4][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C1=CC=C(C=C1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(C=CC=C1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C1=CC2=C(O1)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
